Lipophilicity Advantage: XLogP3 1.8 vs. 0.9 for the Unsubstituted Parent Scaffold
The 6-chloro substitution raises the computed XLogP3 from 0.9 (unsubstituted 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine) to 1.8 for the chloro derivative, a 0.9 log-unit increase that places the scaffold within the favourable lipophilicity range for CNS drug-likeness (typically XLogP 1–3) while retaining one hydrogen-bond donor and two acceptors [1]. This shift in partition coefficient directly affects the predicted membrane permeability of downstream derivatives, a critical parameter in lead optimisation for intracellular kinase targets [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 23596-28-3): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14); standardised algorithm across both compounds |
Why This Matters
The 0.9 log-unit lipophilicity gain, imparted solely by the chlorine atom, places the scaffold in the log D₇.₄ sweet spot for oral absorption while avoiding excessive hydrophobicity (XLogP > 3) that correlates with promiscuity and attrition.
- [1] PubChem CID 211823. XLogP3-AA = 1.8. PubChem CID 12490979. XLogP3-AA = 0.9. Both computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. General principle: oral drug space favours cLogP 1–3. View Source
